molecular formula C12H16Cl2FN3 B3002419 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1185360-65-9

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3002419
CAS No.: 1185360-65-9
M. Wt: 292.18
InChI Key: ZKLLDQVTJJQSNS-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2FN3 and its molecular weight is 292.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis of Pyrazole Derivatives The synthesis of pyrazole derivatives, including compounds related to 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride, has been explored in several studies. One study detailed the synthesis of azo Schiff bases of pyrazole derivatives using the condensation reaction. The synthesized compounds were characterized using various spectroscopic methods, and theoretical calculations were also performed to support the experimental data (Özkınalı et al., 2018). Another study focused on the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives under microwave irradiation, demonstrating the method's advantages in terms of short synthetic routes, operational simplicity, and safety for small-scale fast synthesis (Han et al., 2009).

Chemical Structure and Reactivity

Structural Analyses and Chemical Properties The structural and chemical properties of pyrazole derivatives, including compounds like this compound, have been extensively studied. One investigation described the molecular structure and interactions of novel fluorescent Schiff base derivatives of 4-aminoantipyrine, focusing on their large Stokes shifts and dual emission properties. The study involved X-ray analysis, molecular interaction analysis, and density functional theory (DFT) calculations (Alam et al., 2015). In another study, the crystal structure and chemical reactivity of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate were examined, revealing important insights into the compound's stability and molecular interactions (Xiao & Zhao, 2009).

Biomedical Applications

Anticancer and Antibacterial Activities Several studies have highlighted the biomedical applications of pyrazole derivatives, which may have relevance to this compound. For instance, the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives were reported, with the compounds showing inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014). Additionally, the synthesis and antibacterial activities of further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were explored, revealing that some derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10;;/h3-6H,7,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLDQVTJJQSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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